
Methyl N4,N4-dimethyl-L-asparaginate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N4,N4-dimethyl-L-asparaginate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of methyl groups attached to the nitrogen atoms of the asparagine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N4,N4-dimethyl-L-asparaginate typically involves the methylation of L-asparagine. This process can be achieved through the reaction of L-asparagine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl N4,N4-dimethyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl N4,N4-dimethyl-L-asparaginate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein biosynthesis and its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl N4,N4-dimethyl-L-asparaginate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in amino acid metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence protein synthesis and cellular signaling processes.
Comparación Con Compuestos Similares
N-methyl-L-asparagine: This compound is similar in structure but has only one methyl group attached to the nitrogen atom.
N4,N4-dimethyl-L-asparagine: This compound is closely related and differs only in the presence of a methyl ester group in Methyl N4,N4-dimethyl-L-asparaginate.
Uniqueness: this compound is unique due to its specific methylation pattern and the presence of a methyl ester group
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4-(dimethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)6(10)4-5(8)7(11)12-3/h5H,4,8H2,1-3H3/t5-/m0/s1 |
Clave InChI |
OUTMKHKGCOHHPK-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)C(=O)C[C@@H](C(=O)OC)N |
SMILES canónico |
CN(C)C(=O)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


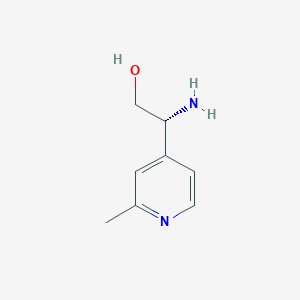
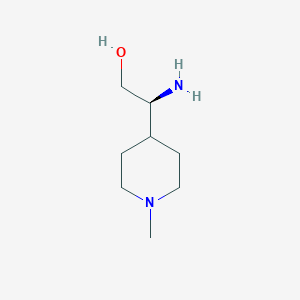
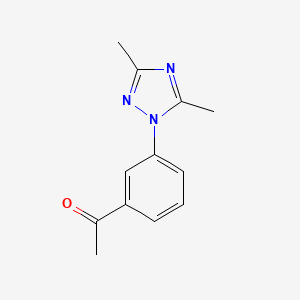
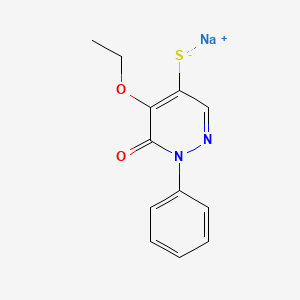
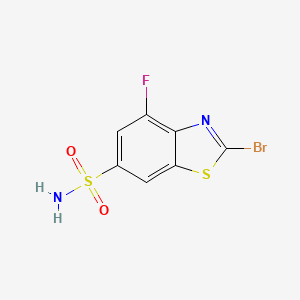
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)

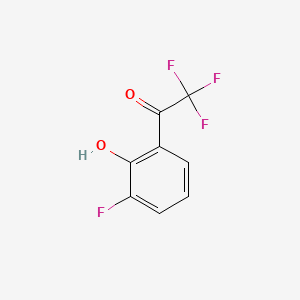
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)

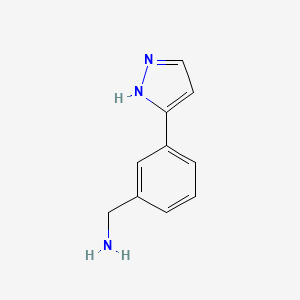
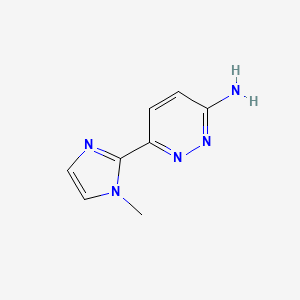
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)
